

Technical Guide: Synthesis and Characterization of 6-(3-Aminophenyl)piperidin-2-one

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Compound of Interest

Compound Name: 6-(3-Aminophenyl)piperidin-2-one

Cat. No.: B2531929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected analytical characterization for the compound **6-(3-aminophenyl)piperidin-2-one**. The information is compiled from established chemical principles and data from analogous structures.

Synthesis

A plausible synthetic route for **6-(3-aminophenyl)piperidin-2-one** involves a multi-step process, beginning with the protection of the amino group of a suitable precursor, followed by the formation of the piperidin-2-one ring, and concluding with deprotection. A common strategy for the synthesis of piperidin-2-ones is the cyclization of δ -amino esters.

Proposed Synthetic Pathway

A potential synthetic pathway for **6-(3-aminophenyl)piperidin-2-one** is outlined below. This pathway involves the initial protection of 3-aminobenzaldehyde, followed by a series of reactions to build the piperidin-2-one ring system, and a final deprotection step.



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Caption: Proposed synthetic pathway for **6-(3-aminophenyl)piperidin-2-one**.

Experimental Protocol

The following is a generalized experimental protocol for the proposed synthesis:

Step 1: Protection of 3-Aminobenzaldehyde

- Dissolve 3-aminobenzaldehyde in pyridine.
- Cool the solution in an ice bath.
- Add acetic anhydride dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Pour the reaction mixture into ice-water and extract with ethyl acetate.
- Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-formylphenyl)acetamide.

Step 2: Knoevenagel Condensation

- To a solution of N-(3-formylphenyl)acetamide in ethanol, add ethyl 2-cyanoacetate and a catalytic amount of piperidine.
- Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
- Wash the solid with cold ethanol and dry to obtain ethyl (E)-5-(3-acetamidophenyl)-2-cyanopenta-2,4-dienoate.

Step 3: Reduction

- Suspend ethyl (E)-5-(3-acetamidophenyl)-2-cyanopenta-2,4-dienoate in ethanol.
- Add 10% Pd/C catalyst.
- Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
- Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield ethyl 5-(3-acetamidophenyl)pentanoate.

Step 4: Cyclization

- Hydrolyze the ester, ethyl 5-(3-acetamidophenyl)pentanoate, using aqueous NaOH in ethanol.
- Acidify the reaction mixture with dilute HCl to obtain the carboxylic acid.
- Treat the carboxylic acid with thionyl chloride to form the corresponding acyl chloride.
- React the acyl chloride with ammonia to effect cyclization to 6-(3-acetamidophenyl)piperidin-2-one.

Step 5: Deprotection

- Reflux a solution of 6-(3-acetamidophenyl)piperidin-2-one in aqueous HCl for 4-6 hours.
- Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer, filter, and concentrate to yield the crude product.
- Purify the crude product by column chromatography or recrystallization to obtain **6-(3-aminophenyl)piperidin-2-one**.

Characterization

The synthesized **6-(3-aminophenyl)piperidin-2-one** should be characterized using various analytical techniques to confirm its identity and purity.

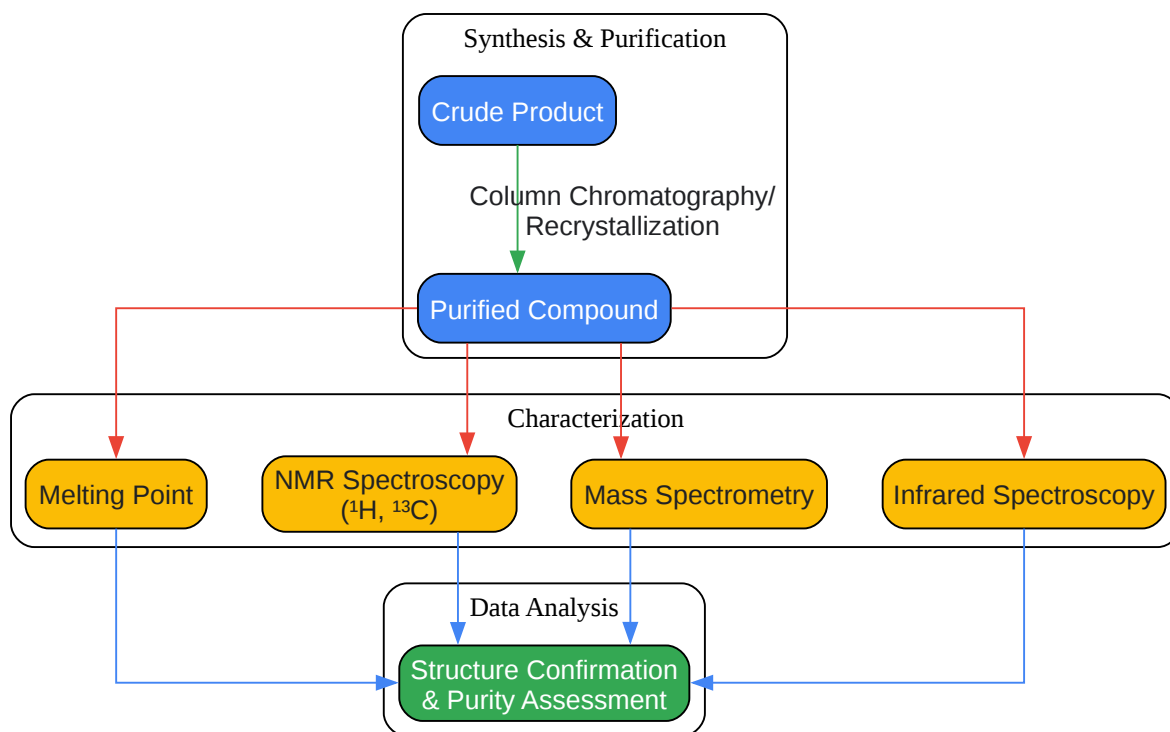
Expected Analytical Data

The following table summarizes the expected quantitative data for **6-(3-aminophenyl)piperidin-2-one** based on analogous compounds.

| Analysis | Expected Data |
|---|---|
| Melting Point (°C) | 160-165 |
| ¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm) | 7.55 (s, 1H, NH), 7.00 (t, J = 7.8 Hz, 1H, Ar-H), 6.50-6.60 (m, 3H, Ar-H), 5.10 (s, 2H, NH ₂), 4.20 (dd, J = 9.0, 4.5 Hz, 1H, CH), 2.20-2.30 (m, 2H, CH ₂), 1.80-2.00 (m, 4H, CH ₂) |
| ¹³ C NMR (100 MHz, DMSO-d ₆) δ (ppm) | 172.0 (C=O), 148.5 (C-NH ₂), 142.0 (C-Ar), 129.0 (CH-Ar), 116.0 (CH-Ar), 114.0 (CH-Ar), 113.0 (CH-Ar), 58.0 (CH-N), 31.0 (CH ₂), 28.0 (CH ₂), 22.0 (CH ₂) |
| Mass Spectrometry (ESI-MS) m/z | [M+H] ⁺ calculated for C ₁₁ H ₁₄ N ₂ O: 191.1184, found: 191.1181[1] |
| Infrared (IR) ν (cm ⁻¹) | 3400-3300 (N-H stretch, amine), 3200 (N-H stretch, amide), 1650 (C=O stretch, amide), 1600, 1500 (C=C stretch, aromatic) |

Experimental Workflow for Characterization

The general workflow for the characterization of the synthesized compound is depicted below.



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References

- 1. minio.scielo.br [minio.scielo.br]
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